2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

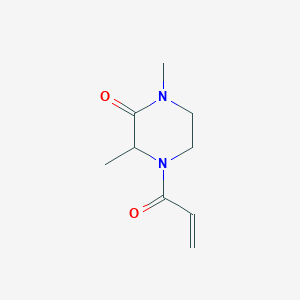

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one (TTHIO) is an organic compound with a molecular formula of C14H14F3NO. It is a member of the indole family of compounds and is a potent inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). TTHIO has been studied extensively for its pharmacological and biochemical effects, and its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Polymerization Initiators and Complexation

Studies have explored the complexation and polymerization initiation capabilities of compounds with trifluoromethoxy groups and related structures. For instance, the complexation of trifluoromethanesulphonates by their conjugate acid in solvents like dichloromethane and acetonitrile has been examined, highlighting the strong solvation capabilities of these compounds (Souverain et al., 1980). This research can be indicative of the roles such functionalities might play in initiating polymerizations or in creating superacidic conditions for various synthetic applications.

Reactivity in Organic Synthesis

The reactivity of hypervalent iodine compounds for trifluoromethylation reactions has been demonstrated, offering pathways to introduce trifluoromethoxy groups into aromatic compounds (Stanek et al., 2008). Such methodologies could be relevant for synthesizing compounds with the trifluoromethoxy phenyl group, akin to the compound of interest, highlighting its potential in designing new materials or pharmaceuticals with unique properties.

Applications in Material Science

The synthesis of polyphosphazenes bearing specific side groups for studying photochemical behavior reflects the utility of precisely designed chemical functionalities in materials science (Allcock & Cameron, 1994). Such studies can inform the development of light-responsive materials, where the introduction of specific groups like the trifluoromethoxy phenyl can tailor the material's properties for advanced applications.

Novel Synthetic Routes and Molecular Structures

Research on the synthesis and characterization of molecules with distinct substituents, including those similar to the trifluoromethoxy group, underscores the versatility of these functionalities in creating novel compounds with potential applications in organic synthesis, catalysis, and material science (Tamm et al., 1996). The exploration of such compounds can lead to new synthetic strategies and a deeper understanding of molecular interactions and reactivity.

Propiedades

IUPAC Name |

2,6,6-trimethyl-1-[3-(trifluoromethoxy)phenyl]-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c1-11-7-14-15(9-17(2,3)10-16(14)23)22(11)12-5-4-6-13(8-12)24-18(19,20)21/h4-8H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXPXBEDCTIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC(=CC=C3)OC(F)(F)F)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

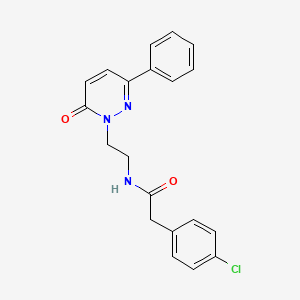

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2800822.png)

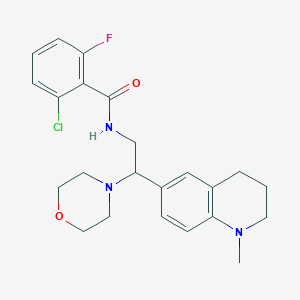

![2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B2800823.png)

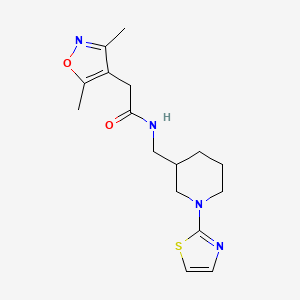

![(2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2800824.png)

![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2800831.png)